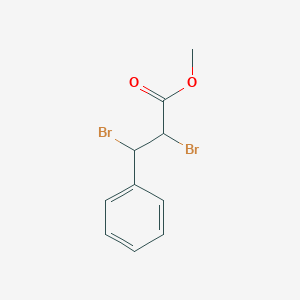

Methyl 2,3-dibromo-3-phenylpropanoate

Description

The exact mass of the compound Methyl 2,3-dibromo-3-phenylpropanoate is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 56761. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Methyl 2,3-dibromo-3-phenylpropanoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 2,3-dibromo-3-phenylpropanoate including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

methyl 2,3-dibromo-3-phenylpropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10Br2O2/c1-14-10(13)9(12)8(11)7-5-3-2-4-6-7/h2-6,8-9H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XPRVBYSCJOFAFY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(C(C1=CC=CC=C1)Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10Br2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30288591 | |

| Record name | Methyl 2,3-dibromo-3-phenylpropanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30288591 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

321.99 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21770-48-9 | |

| Record name | NSC56761 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=56761 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Methyl 2,3-dibromo-3-phenylpropanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30288591 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Methyl 2,3-dibromo-3-phenylpropanoate: A Technical Guide

CAS Number: 21770-48-9

This technical guide provides an in-depth overview of methyl 2,3-dibromo-3-phenylpropanoate, a halogenated ester widely utilized as a synthetic intermediate in organic chemistry. Aimed at researchers, scientists, and professionals in drug development, this document details the compound's chemical and physical properties, experimental protocols for its synthesis, and its role in the broader context of chemical manufacturing.

Chemical and Physical Properties

Methyl 2,3-dibromo-3-phenylpropanoate is a solid crystalline compound. Its identity and key physicochemical characteristics are summarized below. These properties are crucial for its handling, application in reactions, and purification.

| Property | Value | Source(s) |

| CAS Number | 21770-48-9 | [1],[2] |

| Molecular Formula | C₁₀H₁₀Br₂O₂ | [1] |

| Molecular Weight | 321.99 g/mol | [1],[3] |

| Synonyms | α,β-Dibromobenzenepropionic acid methyl ester | [1] |

| Melting Point | 117 °C | |

| Boiling Point | 301.2 ± 37.0 °C | (Predicted) |

| Density | 1.728 ± 0.06 g/cm³ | (Predicted) |

| LogP (calculated) | 3.0591 - 3.2 | [3] |

| Topological Polar Surface Area (TPSA) | 26.3 Ų | [3] |

Synthesis and Experimental Protocols

The primary route for synthesizing methyl 2,3-dibromo-3-phenylpropanoate is through the electrophilic addition of bromine (Br₂) across the double bond of its precursor, methyl cinnamate (B1238496). This reaction is a classic example of alkene halogenation.

Experimental Protocol: Synthesis via Bromination of Methyl Cinnamate

This protocol is adapted from a well-established procedure for the analogous ethyl ester.[4]

Materials:

-

Methyl cinnamate

-

Carbon tetrachloride (CCl₄) or Dichloromethane (CH₂Cl₂) (solvent)

-

Bromine (Br₂)

-

Ice bath

-

Round-bottom flask with dropping funnel and air vent

-

Stirring apparatus

Procedure:

-

Dissolution: In a round-bottomed flask, dissolve methyl cinnamate (1 mole equivalent) in an appropriate volume of carbon tetrachloride or dichloromethane.

-

Cooling: Place the flask in an ice bath to cool the solution. This is done to control the exothermicity of the reaction.

-

Bromine Addition: While stirring the solution, add bromine (1 mole equivalent) dropwise using a dropping funnel. The characteristic red-brown color of bromine should disappear as it reacts with the alkene. The addition should be slow to prevent the accumulation of unreacted bromine.

-

Reaction Completion: After the addition is complete, allow the mixture to stand for approximately one hour to ensure the reaction goes to completion.

-

Isolation of Crude Product: Pour the reaction solution into a large evaporating dish and allow the solvent to evaporate in a fume hood. The crude dibromo ester will crystallize.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent such as petroleum ether or aqueous ethanol (B145695) to yield white crystals of methyl 2,3-dibromo-3-phenylpropanoate.

Applications in Research and Drug Development

Methyl 2,3-dibromo-3-phenylpropanoate serves primarily as a synthetic intermediate or building block in organic synthesis. Its utility stems from the two bromine atoms, which are good leaving groups and can be substituted in various nucleophilic substitution reactions to introduce new functional groups.

The related compound, methyl 2-bromo-3-phenylpropanoate, is noted for its value in the synthesis of chiral molecules, where stereocontrol is critical.[5] While specific examples of methyl 2,3-dibromo-3-phenylpropanoate being a direct precursor to a marketed drug are not prominent in the literature, its structural motif is relevant. The dibromo functionality allows for the creation of alkynes via dehydrobromination or the formation of other complex structures essential for creating libraries of compounds for drug screening.

Currently, there is no documented evidence of methyl 2,3-dibromo-3-phenylpropanoate directly interacting with specific biological signaling pathways. Its role in drug development is upstream, as a component used to build more complex, biologically active molecules.

Safety Information

As a halogenated organic compound, methyl 2,3-dibromo-3-phenylpropanoate should be handled with care in a laboratory setting. Standard personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn. All manipulations, particularly those involving bromine and chlorinated solvents, must be performed in a well-ventilated fume hood. For detailed safety information, consult the Safety Data Sheet (SDS) provided by the supplier.

References

- 1. chemscene.com [chemscene.com]

- 2. Methyl 2,3-dibromo-3-phenylpropionate | 21770-48-9 [amp.chemicalbook.com]

- 3. methyl (2R,3S)-2,3-dibromo-3-phenylpropanoate | C10H10Br2O2 | CID 6994241 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 2,3-DIBROMO-3-PHENYLPROPIONIC ACID(6286-30-2) 1H NMR [m.chemicalbook.com]

- 5. Methyl 2-bromo-3-phenylpropanoate [myskinrecipes.com]

Technical Guide: Spectroscopic and Synthetic Insights into Methyl 2,3-dibromo-3-phenylpropanoate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the nuclear magnetic resonance (NMR) data and a plausible synthetic route for methyl 2,3-dibromo-3-phenylpropanoate. Due to the limited availability of experimentally verified public data for this specific compound, the NMR data presented is based on analysis of structurally similar compounds. This document is intended to serve as a valuable resource for researchers in organic synthesis and medicinal chemistry.

Predicted NMR Spectroscopic Data

The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts for methyl 2,3-dibromo-3-phenylpropanoate. These predictions are derived from spectral data of analogous compounds, including ethyl 2,3-dibromo-3-phenylpropionate, methyl 2,3-dibromopropionate, and 2,3-dibromo-3-phenylpropionic acid.

Table 1: Predicted ¹H NMR Data for Methyl 2,3-dibromo-3-phenylpropanoate

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-2 | 4.5 - 4.8 | Doublet | ~11 |

| H-3 | 5.2 - 5.5 | Doublet | ~11 |

| -OCH₃ | 3.7 - 3.9 | Singlet | N/A |

| Aromatic-H | 7.2 - 7.6 | Multiplet | N/A |

Table 2: Predicted ¹³C NMR Data for Methyl 2,3-dibromo-3-phenylpropanoate

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C-1 (C=O) | 168 - 172 |

| C-2 | 45 - 50 |

| C-3 | 50 - 55 |

| -OCH₃ | 52 - 54 |

| Aromatic C-ipso | 135 - 140 |

| Aromatic C-ortho | 128 - 130 |

| Aromatic C-meta | 128 - 130 |

| Aromatic C-para | 129 - 131 |

Experimental Protocols

The following sections detail a proposed synthetic route for methyl 2,3-dibromo-3-phenylpropanoate and a general protocol for acquiring its NMR spectra.

Synthesis of Methyl 2,3-dibromo-3-phenylpropanoate

A plausible synthetic route to methyl 2,3-dibromo-3-phenylpropanoate involves the bromination of methyl cinnamate (B1238496). This reaction is an electrophilic addition of bromine across the double bond.

Materials:

-

Methyl cinnamate

-

Bromine

-

Dichloromethane (B109758) (CH₂Cl₂)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

-

Round-bottom flask

-

Dropping funnel

-

Magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Dissolve methyl cinnamate in dichloromethane in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.

-

Cool the solution in an ice bath.

-

Slowly add a solution of bromine in dichloromethane dropwise to the stirred solution of methyl cinnamate. The disappearance of the bromine color indicates the progress of the reaction.

-

After the addition is complete, allow the reaction mixture to stir at room temperature for an additional hour.

-

Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate to neutralize any remaining bromine and hydrobromic acid.

-

Transfer the mixture to a separatory funnel and separate the organic layer.

-

Wash the organic layer with water and then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate.

-

Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the crude product, methyl 2,3-dibromo-3-phenylpropanoate.

-

The crude product can be further purified by recrystallization or column chromatography.

NMR Sample Preparation and Data Acquisition

A general protocol for preparing a sample for NMR analysis is as follows.[1][2][3][4][5]

Materials:

-

Methyl 2,3-dibromo-3-phenylpropanoate (5-20 mg for ¹H NMR, 20-50 mg for ¹³C NMR)[3]

-

Deuterated chloroform (B151607) (CDCl₃) or other suitable deuterated solvent (approx. 0.6 mL)[3]

-

NMR tube (5 mm diameter)

-

Pasteur pipette

-

Cotton or glass wool plug

-

Vortex mixer or sonicator

Procedure:

-

Weigh the desired amount of methyl 2,3-dibromo-3-phenylpropanoate and transfer it to a clean, dry vial.

-

Add approximately 0.6 mL of the deuterated solvent to the vial.[3]

-

Gently vortex or sonicate the mixture until the sample is completely dissolved.[3]

-

Place a small cotton or glass wool plug into a Pasteur pipette to act as a filter.

-

Filter the solution through the plugged pipette directly into a clean NMR tube to remove any particulate matter.

-

Cap the NMR tube securely.

-

Wipe the outside of the NMR tube to remove any contaminants.

-

The sample is now ready for insertion into the NMR spectrometer.

Data Acquisition:

-

The prepared NMR tube is placed in the spectrometer.

-

The magnetic field is locked onto the deuterium (B1214612) signal of the solvent.

-

The magnetic field is shimmed to achieve homogeneity.

-

¹H and ¹³C NMR spectra are acquired using standard pulse sequences.

Visualizations

The following diagrams illustrate the molecular structure of methyl 2,3-dibromo-3-phenylpropanoate and a logical workflow for its synthesis and characterization.

Caption: Molecular structure of methyl 2,3-dibromo-3-phenylpropanoate.

Caption: Workflow for the synthesis and characterization of the target compound.

References

- 1. depts.washington.edu [depts.washington.edu]

- 2. sites.bu.edu [sites.bu.edu]

- 3. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]

- 4. NMR Sample Preparation | College of Science and Engineering [cse.umn.edu]

- 5. NMR blog - Guide: Preparing a Sample for NMR analysis – Part I — Nanalysis [nanalysis.com]

Unveiling the Solid-State Architecture: A Technical Guide to the Crystal Structure of 2,3-Dibromo-3-phenylpropanoic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the crystal structure of 2,3-dibromo-3-phenylpropanoic acid, a halogenated derivative of cinnamic acid. This document details the crystallographic parameters of its known polymorphs, outlines the experimental protocols for its synthesis and crystallization, and presents a visual workflow of the synthetic process. The information contained herein is intended to support research and development activities where the solid-state properties of this molecule are of interest.

Crystallographic Data Summary

2,3-Dibromo-3-phenylpropanoic acid is known to crystallize in at least two polymorphic forms: orthorhombic and monoclinic.[1][2][3][4] The crystallographic data for both polymorphs are summarized below for comparative analysis.

Orthorhombic Polymorph

The orthorhombic form has been reported with space group Pnma or Pbca.[1][5][6] In this polymorph, the molecule exhibits disorder, with the carbon and oxygen atoms being distributed over two sets of sites.[7]

| Parameter | Value |

| Formula | C₉H₈Br₂O₂ |

| Molecular Weight | 307.97 g/mol |

| Crystal System | Orthorhombic |

| Space Group | Pnma / Pbca |

| a | 7.0278 (1) Å[5] |

| b | 9.7105 (1) Å[5] |

| c | 29.2970 (4) Å[5] |

| V | 1999.33 (4) ų[5] |

| Z | 8[5] |

| T | 100 (2) K[5] |

| μ (Mo Kα) | 8.07 mm⁻¹[5] |

| Dₓ | 2.046 Mg m⁻³[5] |

Monoclinic Polymorph

The monoclinic polymorph crystallizes in the space group P2₁/n.[1][2][3][4][8] A key feature of this structure is the disorder of the aliphatic carbon atoms over three sets of sites.[1][2][3]

| Parameter | Value |

| Formula | C₉H₈Br₂O₂ |

| Molecular Weight | 307.97 g/mol |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| a | 5.5382 (2) Å[3] |

| b | 28.8640 (13) Å[3] |

| c | 6.6112 (3) Å[3] |

| β | 111.9350 °[8] |

| V | 980.32 (7) ų[3] |

| Z | 4[3] |

| T | 106 K[3] |

In the crystal packing of both polymorphs, molecules form inversion dimers through O—H⋯O hydrogen bonds, creating a characteristic R²₂(8) ring motif.[1][2][3] These dimers are further linked by weak C—H⋯Br hydrogen bonds.[1][2][3]

Experimental Protocols

The synthesis of 2,3-dibromo-3-phenylpropanoic acid is typically achieved through the bromination of trans-cinnamic acid. Several methods have been reported, with variations in the brominating agent and reaction conditions.

Method 1: Bromination using Bromine in Glacial Acetic Acid

This is a classical approach for the synthesis of the title compound.

Materials:

-

trans-Cinnamic acid

-

Bromine

-

Glacial acetic acid

-

Ethanol

-

Water

Procedure:

-

Dissolve trans-cinnamic acid in glacial acetic acid.

-

Slowly add an excess of bromine to the solution.

-

Precipitate the crude product by the addition of water.[2]

-

Collect the precipitate by filtration.

-

Recrystallize the crude product from a 1:1 (v/v) ethanol-water solution at 277 K to obtain colorless crystals.[2]

Method 2: In Situ Generation of Bromine

This method is considered a greener alternative as it avoids the handling of liquid bromine.[9]

Materials:

-

trans-Cinnamic acid (13.5 mmol)

-

Sodium bromide (30.0 mmol)

-

Sodium perborate (B1237305) (15.0 mmol)

-

Glacial acetic acid (25 mL)

-

2 M HCl (aqueous, 50 mL)

-

Diethyl ether

-

Water

-

Anhydrous magnesium sulfate

Procedure:

-

In a round-bottomed flask, combine cinnamic acid, sodium bromide, and sodium perborate in glacial acetic acid.[9]

-

Stir the mixture at room temperature for 2 hours.[9]

-

Dilute the reaction mixture with 2 M aqueous HCl.[9]

-

Extract the product with diethyl ether (2 x 30 mL).[9]

-

Combine the organic extracts and wash with water (3 x 50 mL).[9]

-

Dry the ether solution over anhydrous magnesium sulfate.

-

Remove the solvent under reduced pressure to yield the product.

Synthetic and Crystallization Workflow

The following diagram illustrates the general experimental workflow for the synthesis and crystallization of 2,3-dibromo-3-phenylpropanoic acid.

References

- 1. journals.iucr.org [journals.iucr.org]

- 2. journals.iucr.org [journals.iucr.org]

- 3. researchgate.net [researchgate.net]

- 4. scribd.com [scribd.com]

- 5. 2,3-Dibromo-3-phenylpropionic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 6. (2S,3R)-2,3-dibromo-3-phenylpropanoic acid | C9H8Br2O2 | CID 6994578 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. (r,s)-2,3-Dibromo-3-phenylpropanoic acid | C9H8Br2O2 | CID 6994572 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. books.rsc.org [books.rsc.org]

Stereochemistry of Methyl 2,3-dibromo-3-phenylpropanoate: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the stereochemistry of methyl 2,3-dibromo-3-phenylpropanoate, a molecule of significant interest in synthetic organic chemistry and as a potential building block in drug development. The guide details the synthesis of its stereoisomers, focusing on the diastereoselective bromination of trans-cinnamic acid and subsequent esterification. It presents a thorough analysis of the stereochemical characterization of the resulting diastereomers, particularly through 1H NMR spectroscopy, and outlines methods for their separation. This document is intended to be a valuable resource for researchers and professionals working with halogenated organic compounds and complex stereochemical systems.

Introduction

Methyl 2,3-dibromo-3-phenylpropanoate possesses two chiral centers at the C2 and C3 positions, giving rise to four possible stereoisomers: (2R,3R), (2S,3S), (2R,3S), and (2S,3R). These stereoisomers can be grouped into two pairs of enantiomers, which are diastereomeric to each other. The erythro diastereomer corresponds to the (2R,3S) and (2S,3R) enantiomeric pair, while the threo diastereomer corresponds to the (2R,3R) and (2S,3S) enantiomeric pair. The relative and absolute stereochemistry of this molecule significantly influences its physical, chemical, and biological properties, making a thorough understanding of its stereochemistry crucial for its application in various fields, including medicinal chemistry.

Synthesis and Stereochemical Control

The most common route to methyl 2,3-dibromo-3-phenylpropanoate involves a two-step process: the bromination of trans-cinnamic acid followed by esterification of the resulting 2,3-dibromo-3-phenylpropanoic acid.

Bromination of trans-Cinnamic Acid

The addition of bromine to the double bond of trans-cinnamic acid is a classic example of an electrophilic addition reaction. The stereochemical outcome of this reaction is predominantly anti-addition, proceeding through a cyclic bromonium ion intermediate. This leads to the preferential formation of the erythro diastereomer of 2,3-dibromo-3-phenylpropanoic acid.

Logical Relationship of Stereoisomer Formation

Caption: Stereoselective bromination of trans-cinnamic acid.

Esterification

The resulting 2,3-dibromo-3-phenylpropanoic acid can be converted to its methyl ester via Fischer esterification. This reaction is typically carried out by refluxing the carboxylic acid in methanol (B129727) with a catalytic amount of a strong acid, such as sulfuric acid. This reaction does not affect the stereocenters at C2 and C3.

Experimental Protocols

Synthesis of erythro-2,3-Dibromo-3-phenylpropanoic Acid

Materials:

-

trans-Cinnamic acid

-

Glacial acetic acid

-

Pyridinium (B92312) tribromide

-

5% Sodium thiosulfate (B1220275) solution

-

Deionized water

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve trans-cinnamic acid (e.g., 1.0 g) in glacial acetic acid (e.g., 5 mL).

-

Add pyridinium tribromide (1.1 equivalents) to the solution.

-

Heat the reaction mixture to reflux with stirring for approximately 15-20 minutes.

-

Cool the mixture to room temperature and then in an ice bath.

-

Add 5% aqueous sodium thiosulfate solution to quench any unreacted bromine.

-

Collect the precipitated solid by vacuum filtration and wash with cold water.

-

Recrystallize the crude product from a mixture of ethanol and water to yield purified erythro-2,3-dibromo-3-phenylpropanoic acid.

-

Dry the product and determine its melting point. The erythro diastereomer has a melting point of approximately 202-204 °C, while the threo diastereomer melts at around 95-97 °C.

Synthesis of Methyl erythro-2,3-Dibromo-3-phenylpropanoate (Adapted Fischer Esterification)

Materials:

-

erythro-2,3-Dibromo-3-phenylpropanoic acid

-

Methanol (anhydrous)

-

Concentrated sulfuric acid

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

-

Organic solvent for extraction (e.g., diethyl ether or ethyl acetate)

Procedure:

-

Suspend erythro-2,3-dibromo-3-phenylpropanoic acid (e.g., 1.0 g) in an excess of anhydrous methanol (e.g., 20 mL) in a round-bottom flask.

-

Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.2 mL).

-

Heat the mixture to reflux for 2-3 hours, monitoring the reaction by TLC.

-

After cooling, remove the excess methanol under reduced pressure.

-

Dissolve the residue in an organic solvent and wash with saturated sodium bicarbonate solution, followed by brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude methyl ester.

-

Purify the product by column chromatography on silica (B1680970) gel if necessary.

Experimental Workflow

Caption: Workflow for the synthesis of the methyl ester.

Stereochemical Characterization

The primary method for distinguishing between the erythro and threo diastereomers of methyl 2,3-dibromo-3-phenylpropanoate is 1H NMR spectroscopy. The key diagnostic signals are the vicinal protons at C2 and C3.

1H NMR Spectroscopy

The relative stereochemistry of the two adjacent chiral centers influences the conformational preferences of the molecule, which in turn affects the dihedral angle between the C2-H and C3-H bonds. According to the Karplus relationship, the magnitude of the vicinal coupling constant (3JHH) is dependent on this dihedral angle.

-

In the erythro isomer, the bulky phenyl and methoxycarbonyl groups prefer to be in an anti-periplanar arrangement in the most stable conformation. This results in a gauche relationship between the C2-H and C3-H protons, leading to a smaller vicinal coupling constant (typically in the range of 2-5 Hz).

-

In the threo isomer, to avoid steric hindrance between the two bromine atoms and the phenyl/methoxycarbonyl groups, the C2-H and C3-H protons are more likely to be in an anti-periplanar conformation. This leads to a larger vicinal coupling constant (typically in the range of 8-12 Hz).

Additionally, the chemical shifts of the C2-H and C3-H protons can differ between the diastereomers due to different anisotropic effects from the phenyl ring in their preferred conformations.

Data Presentation

| Diastereomer | Expected 3JH2-H3 (Hz) | Expected Relative Chemical Shift of C2-H and C3-H |

| Erythro | 2 - 5 | Generally, the protons are more shielded (appear at a lower ppm) compared to the threo isomer. |

| Threo | 8 - 12 | Generally, the protons are more deshielded (appear at a higher ppm) compared to the erythro isomer. |

Note: The exact chemical shifts and coupling constants can be influenced by the solvent and the concentration.

Separation of Diastereomers

If a mixture of diastereomers is obtained, they can be separated using standard chromatographic techniques, such as column chromatography on silica gel or high-performance liquid chromatography (HPLC), as their different physical properties lead to differential adsorption and elution.

Separation Logic

Caption: Separation of diastereomers by chromatography.

Conclusion

The stereochemistry of methyl 2,3-dibromo-3-phenylpropanoate is a well-defined system that can be controlled through stereoselective synthesis and characterized using established spectroscopic techniques. The anti-addition of bromine to trans-cinnamic acid provides a reliable route to the erythro diastereomer. The distinct differences in the 1H NMR spectra of the erythro and threo isomers, particularly the vicinal coupling constants, allow for unambiguous stereochemical assignment. This guide provides the necessary theoretical background and practical protocols for the synthesis, characterization, and separation of these important stereoisomers, serving as a valuable tool for researchers in organic and medicinal chemistry.

An In-depth Technical Guide to the Reactivity of Methyl 2,3-dibromo-3-phenylpropanoate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 2,3-dibromo-3-phenylpropanoate is a versatile intermediate in organic synthesis, primarily utilized for the synthesis of phenylpropanoic acid derivatives, which are scaffolds for various biologically active molecules. Its reactivity is dominated by elimination reactions, specifically debromination and dehydrobromination, the course of which is highly dependent on the reaction conditions and the stereochemistry of the starting material. This technical guide provides a comprehensive overview of the synthesis, key reactions, and spectroscopic properties of methyl 2,3-dibromo-3-phenylpropanoate, with a focus on detailed experimental protocols and quantitative data to support research and development in medicinal chemistry and drug discovery.

Introduction

Methyl 2,3-dibromo-3-phenylpropanoate is a halogenated derivative of methyl phenylpropanoate. The presence of two bromine atoms on the aliphatic chain, vicinal to a phenyl group and a methyl ester, confers a high degree of reactivity to the molecule. This reactivity is centered around elimination pathways, making it a valuable precursor for the synthesis of unsaturated compounds, particularly derivatives of cinnamic acid. Understanding the factors that control the outcome of these elimination reactions is crucial for its effective utilization in synthetic organic chemistry. This guide will delve into the primary reactions of methyl 2,3-dibromo-3-phenylpropanoate, providing detailed experimental procedures and mechanistic insights.

Synthesis of Methyl 2,3-dibromo-3-phenylpropanoate

The synthesis of methyl 2,3-dibromo-3-phenylpropanoate is typically achieved through the bromination of methyl cinnamate (B1238496). This reaction proceeds via an electrophilic addition of bromine across the double bond.

Experimental Protocol: Bromination of Methyl Cinnamate

Materials:

-

Methyl cinnamate

-

Bromine

-

Carbon tetrachloride (or a safer alternative solvent like dichloromethane)

-

Anhydrous sodium sulfate (B86663)

Procedure:

-

Dissolve methyl cinnamate in carbon tetrachloride in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.

-

Cool the solution in an ice bath.

-

Slowly add a solution of bromine in carbon tetrachloride dropwise to the stirred solution of methyl cinnamate. The disappearance of the bromine color indicates the progress of the reaction.

-

After the addition is complete, allow the reaction mixture to stir at room temperature for an additional hour to ensure complete conversion.

-

Wash the reaction mixture with a saturated solution of sodium thiosulfate (B1220275) to remove any unreacted bromine, followed by a wash with water and then brine.

-

Dry the organic layer over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure to yield crude methyl 2,3-dibromo-3-phenylpropanoate.

-

The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol-water.

Key Reactions and Mechanisms

The primary reactions of methyl 2,3-dibromo-3-phenylpropanoate are elimination reactions, which can proceed via two main pathways: debromination to form methyl cinnamate and dehydrobromination to yield methyl 2-bromo-3-phenylpropenoate. The choice of base and reaction conditions dictates the predominant pathway.

Debromination Reactions

Debromination involves the removal of both bromine atoms to regenerate the carbon-carbon double bond, yielding methyl cinnamate. This reaction is typically promoted by nucleophilic reagents that can act as reducing agents.

Iodide ion is an effective reagent for the debromination of vicinal dibromides. The reaction proceeds via an E2-like mechanism.

-

Experimental Protocol:

-

Dissolve methyl 2,3-dibromo-3-phenylpropanoate in acetone (B3395972) in a round-bottom flask.

-

Add a solution of sodium iodide in acetone to the flask.

-

Reflux the reaction mixture for a specified period, monitoring the reaction progress by thin-layer chromatography (TLC).

-

After completion, cool the reaction mixture and pour it into water.

-

Extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

-

Wash the combined organic extracts with a sodium thiosulfate solution, water, and brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

-

Purify the resulting methyl cinnamate by column chromatography or recrystallization.

-

Dimethyl sulfoxide (B87167) can also mediate the reductive elimination of 3-aryl-2,3-dibromopropanoates to form cinnamates in good yields.[1][2] This reaction is notable for proceeding under mild conditions without the need for metals or oxidants.[1] The primary pathway is debromination, although dehydrobromination can be a competing pathway with certain substrates.[1] Mechanistic studies suggest that DMSO acts as both a nucleophile and a bromine scavenger.[1]

-

Experimental Protocol:

-

Dissolve methyl 2,3-dibromo-3-phenylpropanoate in DMSO.

-

Heat the reaction mixture at a specified temperature (e.g., 80-100 °C) for a certain duration.

-

Monitor the reaction by TLC.

-

Upon completion, cool the mixture and dilute it with water.

-

Extract the product with an organic solvent.

-

Wash the organic layer thoroughly with water to remove DMSO, followed by a brine wash.

-

Dry the organic layer and remove the solvent to obtain the crude product.

-

Purify as needed.

-

Dehydrobromination Reactions

Dehydrobromination involves the removal of a hydrogen atom and a bromine atom to form a double bond. The regioselectivity and stereoselectivity of this reaction are influenced by the base used and the stereochemistry of the starting material.

Strong bases like sodium methoxide (B1231860) typically favor dehydrobromination. The stereochemistry of the starting material can influence the reaction outcome.[1]

-

Experimental Protocol:

-

Prepare a solution of sodium methoxide in methanol (B129727).

-

Add a solution of methyl 2,3-dibromo-3-phenylpropanoate in methanol to the sodium methoxide solution at a controlled temperature (e.g., 0 °C or room temperature).

-

Stir the reaction mixture for a set period.

-

Monitor the formation of methyl 2-bromo-3-phenylpropenoate by TLC.

-

Quench the reaction by adding water.

-

Extract the product with an organic solvent.

-

Wash the organic layer with water and brine.

-

Dry and concentrate the organic phase to get the crude product.

-

Purify by column chromatography.

-

Quantitative Data

The yields of the elimination reactions of methyl 2,3-dibromo-3-phenylpropanoate are dependent on the specific reagents and conditions employed. The following table summarizes typical yields for the key reactions.

| Reaction | Reagent | Product(s) | Typical Yield (%) | Reference(s) |

| Debromination | Sodium Iodide | Methyl Cinnamate | High | [1] |

| Debromination | DMSO | Methyl Cinnamate | Good to High | [1][2] |

| Dehydrobromination | Sodium Methoxide | Methyl 2-bromo-3-phenylpropenoate | Varies | [1] |

Reaction Pathways and Workflows

The following diagrams illustrate the key reaction pathways and a general experimental workflow for the reactions of methyl 2,3-dibromo-3-phenylpropanoate.

Spectroscopic Data

-

1H NMR:

-

Aromatic protons: A multiplet in the range of 7.2-7.5 ppm.

-

CH-Br (benzylic): A doublet around 5.5-5.8 ppm.

-

CH-Br (alpha to carbonyl): A doublet around 4.5-4.8 ppm.

-

OCH3: A singlet around 3.7-3.9 ppm.

-

-

13C NMR:

-

C=O (ester): A signal in the range of 165-170 ppm.

-

Aromatic carbons: Signals between 125-140 ppm.

-

CH-Br (benzylic): A signal around 50-55 ppm.

-

CH-Br (alpha to carbonyl): A signal around 45-50 ppm.

-

OCH3: A signal around 52-54 ppm.

-

Conclusion

Methyl 2,3-dibromo-3-phenylpropanoate is a valuable synthetic intermediate whose reactivity is characterized by competing debromination and dehydrobromination pathways. The choice of reagents and reaction conditions allows for the selective synthesis of either methyl cinnamate or methyl 2-bromo-3-phenylpropenoate. The detailed experimental protocols and mechanistic insights provided in this guide are intended to facilitate the use of this compound in the synthesis of complex organic molecules for applications in drug discovery and development. Further research into the stereoselective control of these elimination reactions could expand its synthetic utility even further.

References

- 1. Methyl 2,3-dibromo-2,3-diarylpropanoates. Debromination and dehydrobromination reactions - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 2. Dimethyl Sulfoxide Mediated Elimination Reactions in 3-Aryl 2,3-Dihalopropanoates: Scope and Mechanistic Insights [organic-chemistry.org]

An In-depth Technical Guide to Methyl 2,3-dibromo-3-phenylpropanoate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 2,3-dibromo-3-phenylpropanoate is a halogenated derivative of methyl cinnamate. Its structure, featuring two chiral centers and reactive bromine atoms, makes it a valuable intermediate in organic synthesis. This technical guide provides a comprehensive overview of its synthesis, characterization, and potential applications, with a focus on experimental details and data presentation for the scientific community. While specific biological activities for this exact compound are not extensively documented in publicly available literature, the broader class of phenylpropanoids and their halogenated derivatives have shown promise in various therapeutic areas, including oncology and infectious diseases.[1][2][3][4][5][6][7][8][9][10] This guide will, therefore, also touch upon the potential biological relevance of this scaffold.

Synthesis of Methyl 2,3-dibromo-3-phenylpropanoate

The synthesis of methyl 2,3-dibromo-3-phenylpropanoate is typically achieved in a two-step process:

-

Bromination of trans-cinnamic acid: This step involves the electrophilic addition of bromine across the double bond of trans-cinnamic acid to yield 2,3-dibromo-3-phenylpropanoic acid.

-

Esterification: The resulting di-brominated carboxylic acid is then esterified, typically using methanol (B129727) in the presence of an acid catalyst, to produce the desired methyl ester.

Experimental Protocols

Step 1: Synthesis of 2,3-dibromo-3-phenylpropanoic acid

This protocol is adapted from established laboratory procedures for the bromination of alkenes.[11][12]

-

Materials:

-

trans-Cinnamic acid

-

Glacial acetic acid

-

Pyridinium (B92312) tribromide

-

Water

-

-

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve trans-cinnamic acid (e.g., 8.0 mmol) in glacial acetic acid (e.g., 4.0 mL).

-

Add pyridinium tribromide (e.g., 8.0 mmol) to the solution.

-

Heat the reaction mixture under reflux using a water bath. The progress of the reaction can be monitored by the disappearance of the reddish-brown color of the bromine.

-

After the reaction is complete (typically when the solution becomes colorless or pale yellow), cool the mixture to room temperature.

-

Precipitate the product by adding water.

-

Collect the crude product by vacuum filtration and wash with cold water.

-

Recrystallize the crude 2,3-dibromo-3-phenylpropanoic acid from a mixed solvent system of ethanol and water to obtain the purified product.

-

Dry the crystals and determine the melting point. The melting point can help in identifying the stereochemistry of the product, with the erythro form (racemic mixture of (2R,3S) and (2S,3R)) melting at approximately 204 °C and the threo form (racemic mixture of (2R,3R) and (2S,3S)) melting at around 95 °C.[12]

-

Step 2: Esterification of 2,3-dibromo-3-phenylpropanoic acid

This is a standard Fischer esterification procedure.

-

Materials:

-

2,3-dibromo-3-phenylpropanoic acid

-

Methanol (anhydrous)

-

Concentrated sulfuric acid (catalyst)

-

Sodium bicarbonate solution (saturated)

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (B86663) or magnesium sulfate

-

Organic solvent for extraction (e.g., diethyl ether or ethyl acetate)

-

-

Procedure:

-

Suspend 2,3-dibromo-3-phenylpropanoic acid in an excess of anhydrous methanol in a round-bottom flask.

-

Carefully add a catalytic amount of concentrated sulfuric acid.

-

Heat the mixture to reflux for several hours. The reaction can be monitored by thin-layer chromatography (TLC).

-

After completion, cool the reaction mixture and remove the excess methanol under reduced pressure.

-

Neutralize the residue with a saturated solution of sodium bicarbonate.

-

Extract the product with an organic solvent like diethyl ether or ethyl acetate.

-

Wash the organic layer with brine, dry it over anhydrous sodium sulfate or magnesium sulfate, and filter.

-

Evaporate the solvent under reduced pressure to obtain the crude methyl 2,3-dibromo-3-phenylpropanoate.

-

The product can be further purified by column chromatography if necessary.

-

Reaction Workflow

Caption: Synthetic pathway for methyl 2,3-dibromo-3-phenylpropanoate.

Physicochemical Data

| Property | Value | Reference |

| Molecular Formula | C₁₀H₁₀Br₂O₂ | [13] |

| Molecular Weight | 321.99 g/mol | [13] |

| CAS Number | 21770-48-9 | [14] |

| Appearance | Expected to be a solid or oil | |

| Melting Point | Not readily available in searched literature | |

| Boiling Point | Not readily available in searched literature | |

| Solubility | Expected to be soluble in common organic solvents |

Spectroscopic Data

While specific spectra for methyl 2,3-dibromo-3-phenylpropanoate were not directly available in the search results, data for the closely related ethyl ester and the parent carboxylic acid can provide valuable insights.

| Spectroscopic Data | Expected Peaks/Signals (based on analogs and structure) |

| ¹H NMR | - Phenyl protons (multiplet, ~7.2-7.5 ppm)- Methine protons (-CHBr) (doublets, ~4.5-5.5 ppm)- Methyl protons (-OCH₃) (singlet, ~3.7-3.9 ppm) |

| ¹³C NMR | - Carbonyl carbon (~165-170 ppm)- Phenyl carbons (~125-140 ppm)- Methine carbons (-CHBr) (~45-60 ppm)- Methoxy carbon (-OCH₃) (~52-55 ppm) |

| IR Spectroscopy (cm⁻¹) | - C=O stretch (ester) (~1730-1750)- C-O stretch (~1100-1300)- C-Br stretch (~500-700)- Aromatic C-H and C=C stretches |

Chemical Reactions

Methyl 2,3-dibromo-3-phenylpropanoate can undergo several important reactions, primarily involving the elimination of the bromine atoms.

Dehydrobromination and Debromination

Treatment of vicinal dibromides like methyl 2,3-dibromo-3-phenylpropanoate with a base can lead to either dehydrobromination (elimination of HBr) to form a vinyl bromide or debromination (elimination of Br₂) to form an alkene. The reaction pathway is often dependent on the reaction conditions and the stereochemistry of the starting material.

Experimental Protocol: Dehydrobromination/Debromination

-

Materials:

-

Methyl 2,3-dibromo-3-phenylpropanoate

-

Base (e.g., potassium hydroxide, sodium methoxide, or a non-nucleophilic base like DBU)

-

Solvent (e.g., ethanol, DMSO)

-

-

Procedure:

-

Dissolve methyl 2,3-dibromo-3-phenylpropanoate in a suitable solvent.

-

Add the base to the solution. The reaction may be run at room temperature or with heating.

-

Monitor the reaction by TLC.

-

Upon completion, quench the reaction (e.g., with water or a mild acid).

-

Extract the product with an organic solvent.

-

Wash, dry, and concentrate the organic layer.

-

Purify the product by column chromatography or distillation.

-

Reaction Scheme

Caption: Elimination pathways for methyl 2,3-dibromo-3-phenylpropanoate.

Potential Biological Activities

While direct studies on the biological effects of methyl 2,3-dibromo-3-phenylpropanoate are scarce, the broader class of phenylpropanoids and their derivatives have demonstrated a wide range of pharmacological activities.

-

Anticancer Activity: Numerous studies have reported the synthesis and evaluation of phenylpropanoic acid derivatives as potential anticancer agents.[1][5][15] The mechanism of action often involves the induction of apoptosis and cell cycle arrest in cancer cells.

-

Antimicrobial Activity: Phenylpropanoids have also been investigated for their antibacterial and antifungal properties.[2][3][4] Halogenation of these compounds can sometimes enhance their antimicrobial potency.[6]

Biological Evaluation Workflow

Caption: Workflow for the biological evaluation of the target compound.

Conclusion

Methyl 2,3-dibromo-3-phenylpropanoate is a versatile synthetic intermediate with potential for further chemical transformations and exploration of its biological activities. This guide has provided a detailed overview of its synthesis, characterization, and potential applications based on the available scientific literature. The provided experimental protocols and data summaries are intended to serve as a valuable resource for researchers in the fields of organic chemistry, medicinal chemistry, and drug development. Further investigation into the biological properties of this specific compound is warranted, given the promising activities of related phenylpropanoid derivatives.

References

- 1. Phenylpropiophenone derivatives as potential anticancer agents: synthesis, biological evaluation and quantitative structure-activity relationship study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Design, synthesis, and evaluation of novel 2-phenylpropionic acid derivatives as dual COX inhibitory-antibacterial agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. In Vitro and In Silico Studies of the Antimicrobial Activity of Prenylated Phenylpropanoids of Green Propolis and Their Derivatives against Oral Bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis and antiproliferative activity of 2-oxo-3-phenylquinoxaline derivatives and related compounds against colon cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Pharmacological activities and mechanisms of natural phenylpropanoid glycosides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Phenylpropanoids and its derivatives: biological activities and its role in food, pharmaceutical and cosmetic industries - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. semanticscholar.org [semanticscholar.org]

- 10. Phenylpropanoids as the biologically active compounds of the medicinal plants and phytopharmaceuticals [scirp.org]

- 11. prepchem.com [prepchem.com]

- 12. csub.edu [csub.edu]

- 13. methyl (2R,3S)-2,3-dibromo-3-phenylpropanoate | C10H10Br2O2 | CID 6994241 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. METHYL 2,3-DIBROMO-3-PHENYLPROPANOATE AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 15. researchgate.net [researchgate.net]

An In-depth Technical Guide to Methyl 2,3-dibromo-3-phenylpropanoate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of methyl 2,3-dibromo-3-phenylpropanoate, a halogenated derivative of methyl cinnamate (B1238496). This document details the compound's discovery through its synthesis, its physicochemical properties, and the experimental protocols for its preparation and characterization.

Introduction

Methyl 2,3-dibromo-3-phenylpropanoate is a vicinal dibromide synthesized from methyl cinnamate. The discovery and study of this compound are rooted in the broader exploration of electrophilic addition reactions to α,β-unsaturated carbonyl compounds. The addition of bromine to the double bond of cinnamic acid and its esters has been a subject of interest for understanding reaction mechanisms and stereochemistry. This compound serves as a valuable intermediate in organic synthesis and a model system for studying the effects of halogenation on the reactivity and potential biological activity of phenylpropanoids.

Physicochemical Properties

The properties of methyl 2,3-dibromo-3-phenylpropanoate have been determined through various analytical techniques. A summary of its key physical and chemical data is presented below.

| Property | Value |

| Molecular Formula | C₁₀H₁₀Br₂O₂ |

| Molecular Weight | 321.99 g/mol [1] |

| CAS Number | 21770-48-9 |

| IUPAC Name | methyl 2,3-dibromo-3-phenylpropanoate |

| Appearance | Crystalline solid |

| Melting Point | The melting point of the related ethyl ester is reported as 65-71°C (crude) and 74-75°C (recrystallized). |

| Solubility | Soluble in organic solvents like carbon tetrachloride and dichloromethane. |

Synthesis

The primary method for the synthesis of methyl 2,3-dibromo-3-phenylpropanoate is the electrophilic addition of bromine (Br₂) to methyl cinnamate.

Reaction Scheme

Caption: Synthesis of methyl 2,3-dibromo-3-phenylpropanoate.

Experimental Protocol

The following protocol is adapted from the established procedure for the bromination of the analogous ethyl cinnamate[2].

Materials:

-

Methyl cinnamate

-

Bromine

-

Carbon tetrachloride (or a safer alternative like dichloromethane)

-

Ice bath

-

Dropping funnel

-

Round-bottom flask

-

Büchner funnel and filter paper

Procedure:

-

Dissolve methyl cinnamate (1 mole) in carbon tetrachloride (100 cc) in a 1-liter round-bottom flask.

-

Place the flask in an ice bath to cool the solution.

-

Using a dropping funnel, add bromine (1 mole, 51.2 cc) in small portions with frequent stirring. The disappearance of the bromine color will be rapid at first and slow down as the reaction proceeds. The addition should take approximately 20-25 minutes. No hydrogen bromide should be evolved.

-

After the addition is complete, allow the solution to stand for one hour.

-

Pour the reaction mixture into a large evaporating dish and allow the solvent and any unreacted bromine to evaporate. The product will crystallize as a solid cake.

-

Break up the crystalline cake and transfer it to a Büchner funnel. Use suction to remove any remaining traces of bromine.

-

The crude product can be purified by recrystallization from petroleum ether (b.p. 70-90°C).

Yield: The crude yield of the analogous ethyl ester is reported to be 83-85%[2]. A similar yield can be expected for the methyl ester.

Spectroscopic Data

The structure of methyl 2,3-dibromo-3-phenylpropanoate can be confirmed by various spectroscopic methods.

Nuclear Magnetic Resonance (NMR) Spectroscopy

| ¹H NMR | ¹³C NMR (Predicted) |

| Chemical Shift (δ) ppm | Assignment |

| ~3.8 (s, 3H) | -OCH₃ |

| ~4.5-5.5 (m, 2H) | -CH(Br)-CH(Br)- |

| ~7.2-7.5 (m, 5H) | Aromatic protons |

Note: Actual chemical shifts may vary depending on the solvent and instrument used. The provided data for the ethyl ester can be used as a reference.[3]

Infrared (IR) Spectroscopy

| Wavenumber (cm⁻¹) | Assignment of Functional Group |

| ~3000-3100 | C-H stretch (aromatic) |

| ~2850-3000 | C-H stretch (aliphatic) |

| ~1740 | C=O stretch (ester) |

| ~1600, ~1495, ~1450 | C=C stretch (aromatic ring) |

| ~1200-1300 | C-O stretch (ester) |

| ~690-770 | C-Br stretch |

Note: IR data for the related 2,3-dibromo-3-phenylpropanoic acid and ethyl ester are available and support these assignments.[4][5][6]

Mass Spectrometry (MS)

| m/z | Interpretation |

| 320, 322, 324 | Molecular ion peaks (M⁺, M⁺+2, M⁺+4) showing the characteristic isotopic pattern of two bromine atoms. |

| 241, 243 | Loss of Br |

| 162 | Loss of 2Br |

| 103 | Phenyl group fragment |

| 59 | COOCH₃ fragment |

Note: The mass spectrum of the related 2,3-dibromo-3-phenylpropanoic acid shows a top peak at m/z 103.[7]

Reaction Mechanism and Stereochemistry

The bromination of an alkene proceeds through a cyclic bromonium ion intermediate, leading to anti-addition of the two bromine atoms across the double bond.

Caption: Mechanism of bromine addition to methyl cinnamate.

Starting with trans-methyl cinnamate, the anti-addition results in the formation of a racemic mixture of the (2R, 3S) and (2S, 3R) enantiomers (the erythro diastereomer).

Experimental Workflow

The overall experimental workflow from starting materials to the purified product is summarized below.

Caption: Experimental workflow for the synthesis and purification.

Conclusion

This technical guide has provided a detailed overview of methyl 2,3-dibromo-3-phenylpropanoate, covering its synthesis, properties, and characterization. The straightforward synthesis via electrophilic bromination of methyl cinnamate makes it an accessible compound for further research. The information presented here serves as a valuable resource for researchers in organic synthesis, medicinal chemistry, and materials science who may utilize this compound as a building block or a subject of further investigation.

References

- 1. methyl (2R,3S)-2,3-dibromo-3-phenylpropanoate | C10H10Br2O2 | CID 6994241 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. ETHYL 2,3-DIBROMO-3-PHENYLPROPIONATE(5464-70-0) 1H NMR [m.chemicalbook.com]

- 4. Methyl 2,3-dibromo-3-phenylpropionate(21770-48-9) IR Spectrum [m.chemicalbook.com]

- 5. Solved this is a IR spectrum for | Chegg.com [chegg.com]

- 6. ETHYL 2,3-DIBROMO-3-PHENYLPROPIONATE(5464-70-0) IR Spectrum [m.chemicalbook.com]

- 7. 2,3-Dibromo-3-phenylpropionic acid | C9H8Br2O2 | CID 22705 - PubChem [pubchem.ncbi.nlm.nih.gov]

In-Depth Technical Guide: Methyl 2,3-Dibromo-3-Phenylpropanoate Safety and Handling

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the safety and handling precautions for methyl 2,3-dibromo-3-phenylpropanoate, a halogenated ester with applications in organic synthesis. Due to the limited availability of data for this specific compound, information from structurally similar molecules, such as ethyl 2,3-dibromo-3-phenylpropanoate and 2,3-dibromo-3-phenylpropionic acid, has been included to provide a more complete safety profile. Researchers should handle this compound with care, assuming it may share the hazardous properties of its analogs.

Chemical and Physical Properties

A summary of the known physical and chemical properties of methyl 2,3-dibromo-3-phenylpropanoate is presented below. Data for closely related compounds are also provided for comparison.

| Property | Methyl 2,3-dibromo-3-phenylpropanoate | 2,3-Dibromo-3-phenylpropionic acid | Ethyl 2,3-dibromo-3-phenylpropanoate |

| Molecular Formula | C₁₀H₁₀Br₂O₂[1][2] | C₉H₈Br₂O₂ | C₁₁H₁₂Br₂O₂ |

| Molecular Weight | 321.99 g/mol [1][2] | 307.97 g/mol | 336.02 g/mol |

| CAS Number | 21770-48-9[2][3] | 6286-30-2 | 5464-70-0 |

| Appearance | Off-white powder (Predicted)[4] | Off-white powder[4] | No data available |

| Melting Point | 117 °C (Predicted)[3] | 200 °C (decomposes)[4] | No data available |

| Boiling Point | 301.2 ± 37.0 °C (Predicted)[3] | 321.5 ± 42.0 °C (Predicted)[4] | No data available |

| Density | 1.728 ± 0.06 g/cm³ (Predicted)[3] | No data available | No data available |

Hazard Identification and GHS Classification

While a specific GHS classification for methyl 2,3-dibromo-3-phenylpropanoate is not consistently available, the classifications for its close analogs, 2,3-dibromo-3-phenylpropionic acid and ethyl 2,3-dibromo-3-phenylpropanoate, indicate that it should be treated as a hazardous substance.

Pictograms:

| Pictogram | Hazard Class |

| GHS07 | Skin Irritation, Eye Irritation, Respiratory Tract Irritation[5][6] |

Hazard Statements:

-

H319: Causes serious eye irritation. [5]

Precautionary Statements:

A comprehensive list of precautionary statements is provided in the table below.[4][5][6]

| Category | Precautionary Statement Code | Precautionary Statement |

| Prevention | P261 | Avoid breathing dust/fume/gas/mist/vapors/spray. |

| P264 | Wash skin thoroughly after handling. | |

| P271 | Use only outdoors or in a well-ventilated area. | |

| P280 | Wear protective gloves/ eye protection/ face protection. | |

| Response | P302 + P352 | IF ON SKIN: Wash with plenty of soap and water. |

| P304 + P340 | IF INHALED: Remove person to fresh air and keep comfortable for breathing. | |

| P305 + P351 + P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | |

| P312 | Call a POISON CENTER/doctor if you feel unwell. | |

| P332 + P313 | If skin irritation occurs: Get medical advice/attention. | |

| P337 + P313 | If eye irritation persists: Get medical advice/attention. | |

| P362 + P364 | Take off contaminated clothing and wash it before reuse. | |

| Storage | P403 + P233 | Store in a well-ventilated place. Keep container tightly closed. |

| P405 | Store locked up. | |

| Disposal | P501 | Dispose of contents/container to an approved waste disposal plant. |

Experimental Protocols

Synthesis of 2,3-Dibromo-2-Methylpropanoic Acid (Analog)

Reaction: Bromination of methacrylic acid.[7]

Materials:

-

Methacrylic acid

-

Bromine

-

Water

Procedure: [7]

-

In a three-necked flask, dissolve methacrylic acid (e.g., 40g, 0.4646 mol) in water (e.g., 160ml).

-

Heat the solution to 75 °C with stirring.

-

Slowly add bromine (e.g., 74.4g, 0.4646 mol) dropwise over approximately 30 minutes.

-

Continue the reaction at 75 °C for 3 hours to obtain the crude product solution.

-

Cool the reaction mixture to below 5 °C to induce crystallization.

-

Filter the solid product and wash it with cold water 2-3 times.

-

Dry the solid to obtain 2,3-dibromo-2-methylpropanoic acid.

Purification by Recrystallization

A general protocol for the purification of solid organic compounds by recrystallization is provided below. The choice of solvent is critical and must be determined experimentally.

Procedure:

-

Solvent Selection: Test the solubility of the crude methyl 2,3-dibromo-3-phenylpropanoate in various solvents at room temperature and at their boiling points. An ideal solvent will dissolve the compound when hot but not when cold.

-

Dissolution: Place the crude solid in an Erlenmeyer flask and add a minimal amount of the chosen hot solvent until the solid just dissolves.

-

Hot Filtration (if necessary): If there are insoluble impurities, quickly filter the hot solution through a pre-heated funnel.

-

Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Further cooling in an ice bath can maximize crystal formation.

-

Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

-

Washing: Wash the crystals with a small amount of cold solvent to remove any remaining impurities.

-

Drying: Dry the purified crystals in a desiccator or a vacuum oven.

Safety and Handling

Personal Protective Equipment (PPE)

-

Eye/Face Protection: Wear chemical safety goggles and/or a face shield.[6]

-

Skin Protection: Wear impervious clothing and chemical-resistant gloves (e.g., nitrile rubber).[6]

-

Respiratory Protection: If dusts or aerosols are generated, use a NIOSH-approved respirator with an appropriate particulate filter.[4]

Handling and Storage

-

Handling: Handle in a well-ventilated area, preferably in a fume hood.[6] Avoid contact with skin and eyes.[6] Avoid formation of dust and aerosols.[6]

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[6]

First-Aid Measures

-

Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and seek immediate medical attention.[6]

-

Skin Contact: Immediately wash off with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation persists.[6]

-

Eye Contact: Rinse cautiously with water for at least 15 minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Seek immediate medical attention.[6]

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a poison control center or doctor immediately.[6]

Fire-Fighting Measures

-

Suitable Extinguishing Media: Use dry chemical, carbon dioxide, or alcohol-resistant foam.[6]

-

Specific Hazards: Hazardous decomposition products include carbon oxides and hydrogen bromide gas.[4]

-

Protective Equipment: Wear a self-contained breathing apparatus (SCBA) and full protective gear.[6]

Accidental Release Measures

-

Personal Precautions: Evacuate personnel to a safe area. Wear appropriate personal protective equipment. Ensure adequate ventilation.[6]

-

Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let the product enter drains.[6]

-

Methods for Cleaning Up: Sweep up the material and place it in a suitable container for disposal. Avoid generating dust.[8]

Toxicology and Metabolism

Quantitative toxicity data, such as LD50 values, for methyl 2,3-dibromo-3-phenylpropanoate are not available in the searched literature. However, the GHS hazard statements for similar compounds indicate potential for skin, eye, and respiratory irritation.

The metabolism of halogenated alkanes can proceed through several pathways, often involving cytochrome P450 enzymes and glutathione (B108866) S-transferases.[5] A potential metabolic pathway for haloalkanes involves bioactivation, which can lead to the formation of reactive intermediates.[5] This process can include the formation of S-(halomethyl)glutathione or glutathione episulfonium ions.[5] It is important to note that this is a generalized pathway and has not been specifically verified for methyl 2,3-dibromo-3-phenylpropanoate.

References

- 1. methyl (2R,3S)-2,3-dibromo-3-phenylpropanoate | C10H10Br2O2 | CID 6994241 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chemscene.com [chemscene.com]

- 3. Methyl 2,3-dibromo-3-phenylpropionate | 21770-48-9 [amp.chemicalbook.com]

- 4. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]

- 5. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]

- 6. en.wikipedia.org [en.wikipedia.org]

- 7. CN101560147A - Synthetic method of 2, 3-dibromo-2-methylpropanoic acid - Google Patents [patents.google.com]

- 8. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Methyl 2,3-dibromo-3-phenylpropanoate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of methyl 2,3-dibromo-3-phenylpropanoate, a halogenated derivative of a phenylpropanoic acid ester. Due to a lack of extensive research on this specific compound, this document focuses on its chemical identity, synthesis, and physicochemical properties, drawing parallels with closely related compounds where necessary. This guide aims to serve as a foundational resource for researchers interested in the potential applications of this and similar molecules in medicinal chemistry and materials science.

Chemical Identity and Properties

Methyl 2,3-dibromo-3-phenylpropanoate is an organic compound with the chemical formula C₁₀H₁₀Br₂O₂. The structure contains two chiral centers, leading to the possibility of four stereoisomers. The IUPAC naming convention distinguishes between these stereoisomers, for example, methyl (2R,3S)-2,3-dibromo-3-phenylpropanoate and methyl (2R,3R)-2,3-dibromo-3-phenylpropanoate.[1]

Physicochemical Properties

Quantitative data for methyl 2,3-dibromo-3-phenylpropanoate is limited, with much of the available information being computationally predicted. The following table summarizes the key physicochemical properties.

| Property | Value | Source |

| Molecular Weight | 321.99 g/mol | PubChem[2] |

| Molecular Formula | C₁₀H₁₀Br₂O₂ | PubChem[2] |

| Melting Point | Not available | |

| Boiling Point | Not available | |

| Density | Not available | |

| CAS Number | 21770-48-9 | Sigma-Aldrich[3] |

Note: The lack of experimentally determined physical constants such as melting and boiling points highlights the need for further empirical investigation of this compound.

Synthesis and Experimental Protocols

Synthesis of 2,3-dibromo-3-phenylpropanoic acid

The precursor, 2,3-dibromo-3-phenylpropanoic acid, can be synthesized from cinnamic acid via the addition of bromine. Two common laboratory methods are described below.

Method 1: Bromination in Ether [4]

-

Materials: Cinnamic acid, dry ether, bromine, ice-water bath, dilute sodium hydroxide (B78521) solution, hydrochloric acid, dilute ethyl alcohol.

-

Procedure:

-

Dissolve 25 g of cinnamic acid in 100-125 ml of dry ether in a round-bottom flask fitted with a dropping funnel.

-

Cool the flask in an ice-water bath.

-

Slowly add 27 g of bromine from the dropping funnel. The reaction should be conducted in diffused light to control the reaction rate.

-

Continue the addition until the bromine color disappears, indicating the completion of the reaction.

-

The product can be isolated by either evaporating the ether and recrystallizing the residue from dilute ethyl alcohol, or by extracting the ether solution with a dilute sodium hydroxide solution to form the sodium salt. The aqueous layer is then acidified with hydrochloric acid to precipitate the 2,3-dibromo-3-phenylpropanoic acid, which is then collected and recrystallized.

-

Method 2: Solid-Phase Bromination [4]

-

Materials: Finely divided cinnamic acid, concentrated sulfuric acid (as a desiccant), bromine, dilute ethyl alcohol.

-

Procedure:

-

Spread 40 g of finely divided cinnamic acid on a large clock glass and place it in a desiccator over concentrated sulfuric acid.

-

Place a dish containing 45 g of dry bromine on a glass tripod above the cinnamic acid within the desiccator.

-

Close the desiccator and allow it to stand for approximately 3 days, or until all the bromine has been absorbed by the cinnamic acid.

-

Remove the product and expose it to the air for several hours.

-

Recrystallize the crude product from dilute alcohol.

-

Esterification of 2,3-dibromo-3-phenylpropanoic acid

The final step is the esterification of 2,3-dibromo-3-phenylpropanoic acid with methanol (B129727). While a specific protocol for this substrate is unavailable, a general Fischer esterification procedure can be adapted.[5]

-

Materials: 2,3-dibromo-3-phenylpropanoic acid, methanol, concentrated sulfuric acid (catalyst), saturated aqueous sodium bicarbonate solution, ether, brine.

-

Procedure:

-

In a round-bottom flask, combine 2,3-dibromo-3-phenylpropanoic acid with an excess of methanol.

-

Carefully add a catalytic amount of concentrated sulfuric acid.

-

Heat the mixture under reflux for several hours. The reaction progress can be monitored by thin-layer chromatography.

-

After cooling, evaporate the excess methanol under reduced pressure.

-

Neutralize the residue with a saturated aqueous sodium bicarbonate solution.

-

Extract the aqueous mixture with ether.

-

Wash the combined organic extracts with brine, dry over an anhydrous salt (e.g., sodium sulfate), and evaporate the solvent to yield the crude methyl 2,3-dibromo-3-phenylpropanoate.

-

Further purification can be achieved by column chromatography or recrystallization.

-

A workflow for the synthesis is presented in the following diagram:

Caption: Synthesis workflow for methyl 2,3-dibromo-3-phenylpropanoate.

Biological Activity and Potential Applications

There is currently no published research detailing the biological activity or potential applications of methyl 2,3-dibromo-3-phenylpropanoate. However, the structural class of halogenated phenylpropanoids has been a subject of interest in medicinal chemistry. It is important to note that the following information is provided for context and does not represent data for the title compound.

Halogenation is a common strategy in drug design to modulate the pharmacokinetic and pharmacodynamic properties of molecules. Brominated organic compounds, in particular, have been investigated for a range of biological activities, including antimicrobial and anticancer effects. The presence of bromine atoms can enhance the lipophilicity of a compound, potentially improving its ability to cross cell membranes. Furthermore, the carbon-bromine bond can participate in halogen bonding, a non-covalent interaction that can influence ligand-receptor binding.

Given the lack of specific data, any investigation into the biological effects of methyl 2,3-dibromo-3-phenylpropanoate would be exploratory. Initial screening could involve assays for cytotoxicity against various cancer cell lines, as well as antimicrobial activity against a panel of pathogenic bacteria and fungi.

Spectroscopic Data

Experimentally obtained spectroscopic data for methyl 2,3-dibromo-3-phenylpropanoate is not available in public databases. For the purpose of characterization, researchers would need to acquire ¹H NMR, ¹³C NMR, IR, and mass spectra.

For reference, the mass spectrum of a related compound, methyl 2,3-dibromopropionate, is available and shows characteristic isotopic patterns for a dibrominated compound.[6] Similarly, ¹H NMR and IR spectra for the precursor, 2,3-dibromo-3-phenylpropionic acid, have been reported and could provide some guidance for the analysis of the final product.[7]

Conclusion and Future Directions

Methyl 2,3-dibromo-3-phenylpropanoate is a compound with a well-defined chemical structure but remains largely uncharacterized in terms of its physical properties, biological activity, and potential applications. This technical guide has outlined a plausible synthetic route and compiled the limited available data.

Future research should focus on:

-

Detailed Synthesis and Characterization: A comprehensive experimental protocol for the synthesis and purification of methyl 2,3-dibromo-3-phenylpropanoate is needed, along with full spectroscopic characterization (NMR, IR, MS) and determination of its physicochemical properties.

-

Biological Screening: A broad-based biological screening of the compound is warranted to explore its potential as a cytotoxic, antimicrobial, or enzyme-inhibiting agent.

-

Stereoselective Synthesis and Evaluation: The synthesis of individual stereoisomers and the evaluation of their distinct biological activities would be a valuable area of investigation.

This guide serves as a starting point for researchers and drug development professionals who may see potential in exploring the properties and applications of this and other novel halogenated compounds.

References

- 1. Methyl(2R,3R)-2,3-dibromo-3-phenylpropanoate | C10H10Br2O2 | MD Topology | NMR | X-Ray [atb.uq.edu.au]

- 2. methyl (2R,3S)-2,3-dibromo-3-phenylpropanoate | C10H10Br2O2 | CID 6994241 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. METHYL 2,3-DIBROMO-3-PHENYLPROPANOATE AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 4. prepchem.com [prepchem.com]

- 5. prepchem.com [prepchem.com]

- 6. Methyl 2,3-dibromopropionate [webbook.nist.gov]

- 7. 2,3-DIBROMO-3-PHENYLPROPIONIC ACID(6286-30-2) 1H NMR [m.chemicalbook.com]

Methodological & Application

Application Notes and Protocols: Methyl 2,3-Dibromo-3-phenylpropanoate in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the use of methyl 2,3-dibromo-3-phenylpropanoate as a versatile intermediate in organic synthesis. The primary applications highlighted are debromination and dehydrobromination reactions, which yield valuable unsaturated compounds.

Introduction

Methyl 2,3-dibromo-3-phenylpropanoate is a vicinal dibromide that serves as a key precursor for the synthesis of various organic molecules. Its strategic location of two bromine atoms allows for selective elimination reactions to form carbon-carbon double and triple bonds. The stereochemistry of the starting material can influence the reaction pathway and the stereochemical outcome of the products. The principal transformations of methyl 2,3-dibromo-3-phenylpropanoate are debromination to yield methyl cinnamate (B1238496) and dehydrobromination to afford methyl 2-bromo-3-phenylpropenoate. Further elimination can produce methyl phenylpropiolate.

Key Synthetic Applications

The primary synthetic utility of methyl 2,3-dibromo-3-phenylpropanoate lies in elimination reactions. The choice of reagent and reaction conditions dictates the product outcome.

-

Debromination to Methyl Cinnamate: Treatment with a soft nucleophile like iodide ion results in the elimination of both bromine atoms to yield methyl cinnamate, a valuable fragrance and flavor agent, and a precursor for other molecules.

-

Dehydrobromination to Methyl 2-Bromo-3-phenylpropenoate: The use of a strong, non-nucleophilic base such as sodium methoxide (B1231860) promotes the elimination of one equivalent of hydrogen bromide to produce methyl 2-bromo-3-phenylpropenoate. The stereochemistry of the starting material can influence the isomeric purity of the product.

-

Double Dehydrobromination to Methyl Phenylpropiolate: Under more forcing conditions with a strong base, a second elimination of hydrogen bromide can occur to yield methyl phenylpropiolate, a useful building block in the synthesis of more complex molecules, including heterocycles.

Logical Workflow for the Utilization of Methyl 2,3-Dibromo-3-phenylpropanoate

Application Notes and Protocols: Reactions of Methyl 2,3-Dibromo-3-Phenylpropanoate with Nucleophiles

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 2,3-dibromo-3-phenylpropanoate is a versatile synthetic intermediate whose reactivity is characterized by the presence of two bromine atoms on adjacent carbons, vicinal to a phenyl group and an ester moiety. This arrangement allows for a range of nucleophilic reactions, primarily elimination pathways, leading to the formation of valuable unsaturated compounds. Understanding the reaction of this substrate with different nucleophiles is crucial for controlling product formation and designing efficient synthetic routes in medicinal chemistry and materials science.

These application notes provide a detailed overview of the primary reaction pathways of methyl 2,3-dibromo-3-phenylpropanoate with common nucleophiles, including dehydrobromination and debromination. Detailed experimental protocols for key transformations are provided, along with a summary of expected outcomes and yields based on available literature.

Reaction Pathways

The primary reactions of methyl 2,3-dibromo-3-phenylpropanoate with nucleophiles are elimination reactions. The specific pathway, either dehydrobromination or debromination, is largely determined by the nature of the nucleophile.

-

Dehydrobromination: This pathway is favored by strong, non-polarizable bases such as alkoxides. The reaction proceeds via an E2 mechanism, where the base abstracts a proton from the carbon alpha to the ester group, and a bromide ion is eliminated from the adjacent carbon, leading to the formation of a carbon-carbon double bond. The stereochemistry of the starting material can influence the stereochemical outcome of the product.

-

Debromination: This pathway is promoted by soft, polarizable nucleophiles like iodide ions. The reaction involves a nucleophilic attack on one of the bromine atoms, leading to the formation of a bromonium ion intermediate, which then collapses to form an alkene with the elimination of a second bromide ion. This reaction is also typically stereospecific, proceeding via an anti-elimination.

Data Presentation

The following table summarizes the expected products and reported yields for the reaction of methyl 2,3-dibromo-3-phenylpropanoate with various nucleophiles.

| Nucleophile | Reagent | Solvent | Major Product | Typical Yield (%) |